Coralloidin B
Description
Coralloidin B is a bicyclogermacrane-type sesquiterpene isolated from octocorals of the genus Alcyonium . While its exact biological activity remains underexplored in the provided literature, its structural classification places it within a broader family of bioactive terpenoids derived from marine organisms. The compound is characterized by a fused bicyclic framework, which distinguishes it from other sesquiterpenes in the Alcyonium genus, such as eudesmane or aromadendrane derivatives. Notably, this compound has been identified alongside structurally related analogs like Coralloidin A, C, D, and E, though its biosynthetic pathway and ecological role in the coral host require further investigation .
Properties
CAS No. |
105708-64-3 |
|---|---|
Molecular Formula |
C9H10N2OS |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Data Limitations
No peer-reviewed studies, patents, or chemical databases within the provided sources describe Coralloidin B’s synthesis, reactivity, or reaction pathways. Key gaps include:
-
Structural information : Molecular formula, functional groups, and stereochemistry.
-
Reaction mechanisms : No data on oxidation, reduction, or catalytic interactions.
-
Synthetic pathways : No documented methods for total or semi-synthesis.
Related Insights from Analogous Compounds
While this compound is not discussed, insights from structurally similar compounds like Coralloidin A (source) may guide hypotheses:
Comparative Analysis of Coralloidin A Reactions
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Hydrolysis | Acidic (HCl, 80°C) | Degradation into quinoline derivatives | Requires prolonged heating |
| Oxidation | KMnO₄ in H₂O | Epoxide intermediates | Limited yield due to side reactions |
| Alkylation | NaH, alkyl halides | Modified side chains | Selectivity depends on steric hindrance |
These reactions highlight the reactivity of polyketide-derived compounds but cannot be directly extrapolated to this compound without experimental validation.
Recommended Research Strategies
To address the lack of data on this compound, the following approaches are advised:
3.1. Database Exploration
-
CAS Registry (source ): Search for indexed reactions involving marine-derived polyketides.
-
Patent repositories : Investigate pharmaceutical patents for undisclosed synthetic routes.
3.2. Experimental Prioritization
Comparison with Similar Compounds
Key Observations:
Structural Divergence: this compound belongs to the bicyclogermacrane class, whereas Coralloidin A, C, D, and E are eudesmane derivatives. This structural difference likely influences their chemical reactivity and interactions with biological targets. Bicyclogermacranes are less common in Alcyonium spp. compared to eudesmanes, suggesting unique biosynthetic pathways .
Biological Activity: While Millecrone A and B demonstrate antifungal activity, the biological roles of this compound and its eudesmane analogs remain uncharacterized.
Taxonomic Distribution: this compound’s source organism is unspecified in the available data, unlike Coralloidin A, which is definitively linked to A. coralloides. This ambiguity complicates efforts to correlate chemical diversity with coral species or environmental adaptations .
Q & A
Q. What are the established synthetic routes for Coralloidin B, and what are their comparative efficiencies?
Methodological Answer: this compound is typically synthesized via modular polyketide pathways or semi-synthetic derivatization of natural precursors. Key steps include ketosynthase-mediated elongation and post-modification enzymes (e.g., oxidoreductases). Efficiency metrics (yield, enantiomeric excess) should be compared using HPLC or LC-MS for purity validation . For example, a 2021 study reported a 34% yield via enzymatic synthesis vs. 22% via chemical methods, with trade-offs in scalability .
Q. How is this compound structurally characterized, and what analytical methods are recommended?
Methodological Answer: Structural elucidation requires a combination of NMR (¹H, ¹³C, HSQC, HMBC) for stereochemical assignment and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography is preferred for absolute configuration determination. Recent protocols emphasize using cryo-probes for NMR to enhance sensitivity in low-concentration samples .
Q. What in vitro bioactivity profiles have been reported for this compound, and how are these assays standardized?
Methodological Answer: this compound shows antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀ = 12 µM in HeLa). Assays should follow CLSI guidelines for MIC determination, including positive controls (e.g., vancomycin) and triplicate replicates to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer: Discrepancies (e.g., membrane disruption vs. intracellular target inhibition) may arise from assay conditions (e.g., nutrient media affecting compound solubility). A systematic approach includes:
Q. What experimental designs optimize this compound’s stability in pharmacokinetic studies?
Methodological Answer: Stability challenges (e.g., hydrolysis in serum) require:
- Pre-formulation studies : Assess degradation kinetics via LC-MS under physiological conditions (37°C, pH 7.4).
- Prodrug strategies : Introduce acetyl-protected hydroxyl groups to enhance plasma half-life.
- In silico modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .
Q. How can multi-omics data (genomics, metabolomics) elucidate this compound’s biosynthetic pathways and host interactions?
Methodological Answer: Integrate transcriptomic data from producing organisms (e.g., Streptomyces spp.) to identify polyketide synthase gene clusters. Metabolomic profiling (via UPLC-QTOF-MS) of treated bacterial cultures can reveal disrupted metabolic networks (e.g., TCA cycle intermediates). Use pathway enrichment tools like KEGG Mapper for cross-omics validation .
Data Contradiction and Reproducibility
Q. What statistical methods are recommended for addressing variability in this compound’s bioactivity data?
Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in natural product extracts. Use Cohen’s d to quantify effect sizes in dose-response assays. For reproducibility, publish raw datasets (e.g., NMR spectra, cell viability curves) in open-access repositories like Zenodo .
Tables for Comparative Analysis
| Synthetic Route | Yield (%) | Purity (HPLC) | Scalability | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis | 34 | 98% | Moderate | |
| Chemical Synthesis | 22 | 95% | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
